molecular formula C15H23Cl2NO B1441115 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-01-5

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1441115
CAS No.: 1219949-01-5
M. Wt: 304.3 g/mol
InChI Key: NAUFGKZRAPXZFA-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO. It is known for its unique structure, which includes a piperidine ring and a chlorinated phenoxyethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves the reaction of 2-chloro-4,6-dimethylphenol with 2-chloroethyl piperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the ethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amines or thiols.

Scientific Research Applications

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a chlorinated phenoxyethyl group. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential use in drug development further highlight its uniqueness .

Properties

IUPAC Name

2-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11-9-12(2)15(14(16)10-11)18-8-6-13-5-3-4-7-17-13;/h9-10,13,17H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUFGKZRAPXZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 2
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 3
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 4
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 6
2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride

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